
3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde is a chemical compound that features a pyrimidine ring substituted with an amino group at the 2-position and a methoxybenzaldehyde moiety at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde typically involves the condensation of 2-aminopyrimidine with 4-methoxybenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by various agents, such as acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Aminopyrimidin-5-yl)-4-methoxybenzoic acid.
Reduction: 3-(2-Aminopyrimidin-5-yl)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The amino group on the pyrimidine ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the methoxybenzaldehyde moiety can interact with hydrophobic pockets in proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine: A simpler analog lacking the methoxybenzaldehyde moiety.
4-Methoxybenzaldehyde: A simpler analog lacking the aminopyrimidine moiety.
3-(2-Aminopyrimidin-5-yl)acrylic acid: A structurally related compound with an acrylic acid group instead of the methoxybenzaldehyde moiety.
Uniqueness
3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde is unique due to the presence of both the aminopyrimidine and methoxybenzaldehyde moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H11N3O2 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
3-(2-aminopyrimidin-5-yl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C12H11N3O2/c1-17-11-3-2-8(7-16)4-10(11)9-5-14-12(13)15-6-9/h2-7H,1H3,(H2,13,14,15) |
Clé InChI |
HSKINIFZSHNGAW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=O)C2=CN=C(N=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



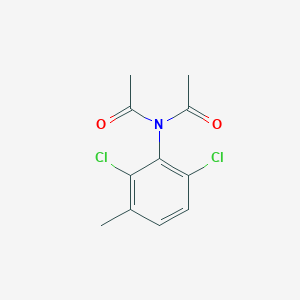
![[5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]methanamine](/img/structure/B13871232.png)
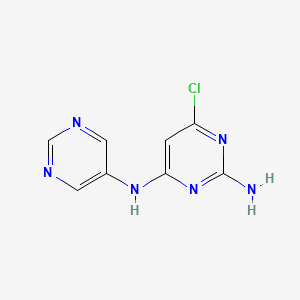
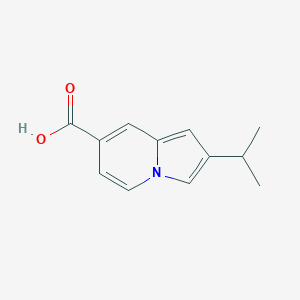
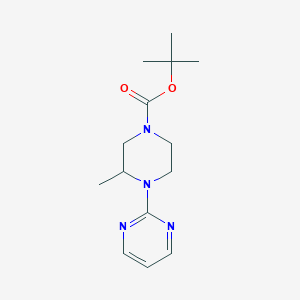
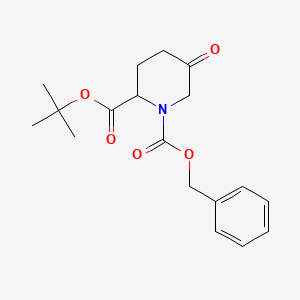
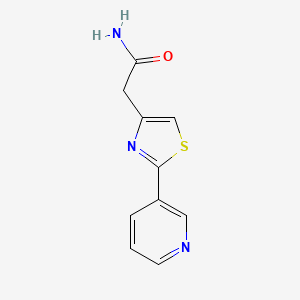
![5-[4-(Tert-butoxycarbonyl)piperazin-1-ylmethyl]-1-(tert-butoxycarbonyl)indole](/img/structure/B13871252.png)

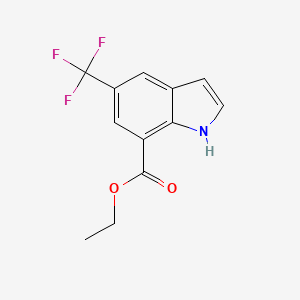
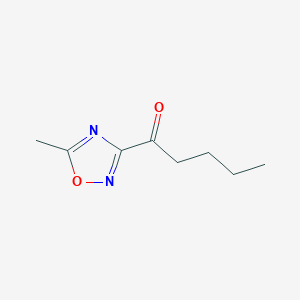
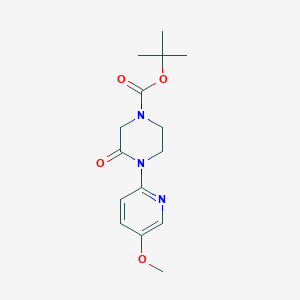
![3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13871309.png)
